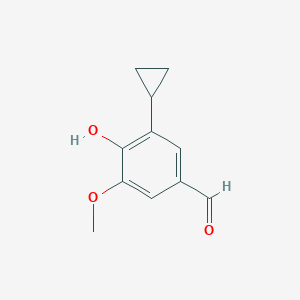
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde” is a chemical compound. It is commonly known as a vanillin derivative. The IUPAC name for this compound is 3-cyclopropyl-4-hydroxy-5-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular formula of “3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde” is C11H12O3 . Its molecular weight is 192.21 . The InChI code for this compound is 1S/C11H12O3/c1-14-10-5-7 (6-12)4-9 (11 (10)13)8-2-3-8/h4-6,8,13H,2-3H2,1H3 .
Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .
Applications De Recherche Scientifique
Anticancer Drug Synthesis
This compound may serve as a precursor for the stereoselective synthesis of anticancer drugs. Its structural similarity to compounds like 4-hydroxy-3-methoxybenzaldehyde , which has been used in the synthesis of the anticancer drug (Z)-combretastatin A-4 , suggests potential applications in the development of novel anticancer agents .
Natural Product Synthesis
The compound could also be involved in the synthesis of natural products. For example, its methoxy and hydroxy groups are common in many natural compounds, which have various applications ranging from pharmaceuticals to flavorings. The cyclopropyl group could add further complexity to these molecules, potentially leading to new discoveries in natural product synthesis .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, H332 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Mode of Action
Benzaldehyde derivatives are known to interact with their targets via different pathways, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s known that benzaldehyde derivatives can influence various biochemical pathways, depending on their specific targets and mode of action .
Propriétés
IUPAC Name |
3-cyclopropyl-4-hydroxy-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-7(6-12)4-9(11(10)13)8-2-3-8/h4-6,8,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWSUENSQHLTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

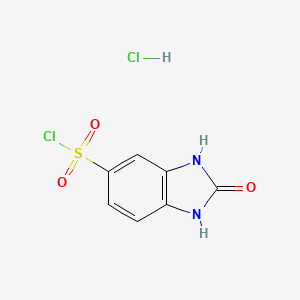
![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2449251.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)


![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
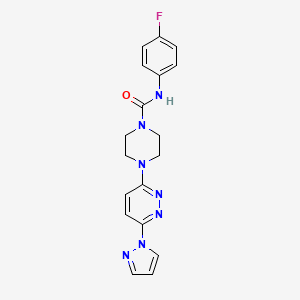
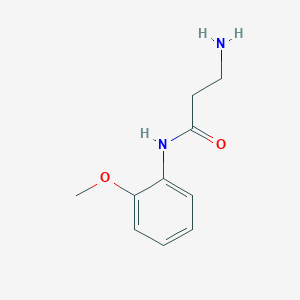
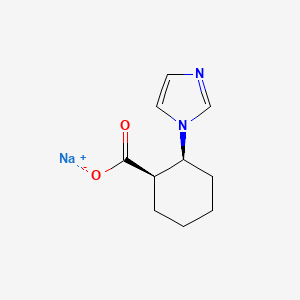
![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)


![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)